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molecular formula C12H13NO4 B8781773 1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone CAS No. 78282-45-8

1-(3-Hydroxy-4-methoxybenzoyl)-2-pyrrolidinone

Cat. No. B8781773
M. Wt: 235.24 g/mol
InChI Key: XPLNSJFVMBLFNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04461906

Procedure details

2.0 g of 1-(3-benzyloxy-4-methoxybenzoyl)-2-pyrrolidinone are hydrogenated in 60 ml of absolute methanol with 0.5 g of 5% palladium/carbon under atmospheric pressure and at room temperature. The catalyst is filtered off and the filtrate is concentrated and stirred with diethyl ether. After filtration, there is obtained 1-(3-hydroxy-4-methoxybenzoyl)-2-pyrrolidinone of melting point 123°-125° C.
Name
1-(3-benzyloxy-4-methoxybenzoyl)-2-pyrrolidinone
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([CH:20]=[CH:21][C:22]=1[O:23][CH3:24])[C:12]([N:14]1[CH2:18][CH2:17][CH2:16][C:15]1=[O:19])=[O:13])C1C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[CH:10]=[C:11]([CH:20]=[CH:21][C:22]=1[O:23][CH3:24])[C:12]([N:14]1[CH2:18][CH2:17][CH2:16][C:15]1=[O:19])=[O:13]

Inputs

Step One
Name
1-(3-benzyloxy-4-methoxybenzoyl)-2-pyrrolidinone
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)N2C(CCC2)=O)C=CC1OC
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred with diethyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
FILTRATION
Type
FILTRATION
Details
After filtration

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=O)N2C(CCC2)=O)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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